molecular formula C17H18FNO3 B2401104 Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate CAS No. 478077-84-8

Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2401104
CAS No.: 478077-84-8
M. Wt: 303.333
InChI Key: KHVPYAVJPGUANF-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by its acetyl, methyl ester, and 4-fluorophenyl substituents. The core 1,4-DHP scaffold is a partially saturated pyridine ring, which confers redox activity and structural flexibility. Key features include:

  • Substituents: A 4-fluorophenyl group at position 4, acetyl at position 5, methyl ester at position 3, and methyl groups at positions 2 and 4.
  • Molecular formula: C₁₈H₁₉FNO₄ (based on analogous compounds in ).

Properties

IUPAC Name

methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-9-14(11(3)20)16(12-5-7-13(18)8-6-12)15(10(2)19-9)17(21)22-4/h5-8,16,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVPYAVJPGUANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the areas of cardiovascular health and cancer treatment. This article provides an overview of its synthesis, biological activity, and relevant research findings.

The compound can be synthesized from starting materials such as (1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol and 1-fluoro-4-isothiocyanatobenzene. The synthesis yields colorless crystals suitable for X-ray diffraction studies . Its molecular formula is C17H18FNO3C_{17}H_{18}FNO_3 with a molecular weight of approximately 303.33 g/mol .

Cardiovascular Effects

This compound exhibits significant activity as a calcium channel blocker. It functions similarly to dihydropyridine derivatives like nifedipine but may have enhanced efficacy due to its structural modifications. These modifications allow for improved binding affinity to calcium channels, facilitating calcium influx in vascular smooth muscle cells .

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways related to cell survival and proliferation .

Table: Summary of Biological Activities

Activity TypeObservationsReference
Calcium Channel BlockerFacilitates Ca2+^{2+} influx; potential for hypertension treatment
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialExhibits moderate antibacterial activity

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of dihydropyridine derivatives, this compound was tested against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis .

Scientific Research Applications

Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate exhibits several significant biological activities:

Antioxidant Properties

Research has indicated that compounds with dihydropyridine structures possess antioxidant properties. The presence of the fluorophenyl group enhances the electron-donating ability of the compound, which contributes to its capacity to scavenge free radicals.

Study Findings
In vitro assaysDemonstrated significant reduction in oxidative stress markers in cellular models.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Cancer Cell Line EC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, a comparative analysis with structurally similar compounds was performed.

Compound Name Biological Activity Notable Features
Dihydropyridine AModerate anticancer activityBasic structure similar
Dihydropyridine BAntioxidant propertiesDifferent substituents affecting efficacy

Applications in Medicinal Chemistry

Given its biological activities, this compound holds promise for various applications:

Drug Development

The compound's anticancer and antimicrobial properties make it a candidate for drug development targeting specific diseases.

Formulation in Nutraceuticals

Due to its antioxidant capabilities, it may be incorporated into nutraceutical formulations aimed at enhancing health and preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in substituent groups, which significantly influence electronic properties, stability, and reactivity. Below is a comparative analysis:

Compound Substituents Key Properties
Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate (Target) - 4-fluorophenyl (electron-withdrawing)
- Acetyl (electron-withdrawing)
- Methyl ester (polar)
- Enhanced stability due to fluorine substituent .
- Geometry optimization in water (SM8 model) not reported to fail, unlike some analogs .
Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate () - 2-(Trifluoromethyl)phenyl (strongly electron-withdrawing)
- Nitro group (electron-withdrawing)
- Molecular formula: C₁₆H₁₅F₃N₂O₄ .
- Chiral center at position 4 (S-configuration) .
- Higher lipophilicity due to trifluoromethyl group.
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile () - 4-fluorophenyl
- Two cyano groups (electron-withdrawing)
- Dicarbonitrile substituents increase rigidity and electron deficiency.
- Used in research applications requiring electron-deficient cores .
Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate () - Benzyl ester (bulkier, less polar than methyl ester) - Higher molecular weight and lipophilicity.
- Safety profile includes stringent handling precautions (e.g., P261: avoid inhalation) .
5-Acetyl-4-cyano-1,2,6-trimethyl-1,4-dihydropyridine-3-carboxylate (Compound 19 in ) - Cyano group (electron-withdrawing)
- Trimethyl substitution
- Geometry optimization in water fails due to decomposition/rearrangement .
- Less stable in aqueous environments compared to the target compound.

Stability and Reactivity

  • Aqueous Stability: The target compound’s fluorophenyl and acetyl groups likely stabilize the 1,4-DHP ring in water, whereas cyano-substituted analogs (e.g., compound 19) decompose .
  • Oxidation Potential: Electron-withdrawing groups (e.g., nitro, cyano) lower oxidation potentials in 1,4-DHPs. The target compound’s acetyl group may moderate this effect compared to nitro derivatives () .

Q & A

Q. How do solvent polarity and proticity affect the compound’s stability during storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) in varying solvents (e.g., DMSO vs. ethanol) monitor degradation via HPLC. Protic solvents may accelerate hydrolysis of ester groups, while aprotic solvents stabilize the dihydropyridine ring .

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